2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.: 1805522-03-5
VCID: VC2759580
InChI: InChI=1S/C8H5BrF5N/c9-5-3(7(10)11)1-2-4(6(5)15)8(12,13)14/h1-2,7H,15H2
SMILES: C1=CC(=C(C(=C1C(F)F)Br)N)C(F)(F)F
Molecular Formula: C8H5BrF5N
Molecular Weight: 290.03 g/mol

2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline

CAS No.: 1805522-03-5

Cat. No.: VC2759580

Molecular Formula: C8H5BrF5N

Molecular Weight: 290.03 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline - 1805522-03-5

Specification

CAS No. 1805522-03-5
Molecular Formula C8H5BrF5N
Molecular Weight 290.03 g/mol
IUPAC Name 2-bromo-3-(difluoromethyl)-6-(trifluoromethyl)aniline
Standard InChI InChI=1S/C8H5BrF5N/c9-5-3(7(10)11)1-2-4(6(5)15)8(12,13)14/h1-2,7H,15H2
Standard InChI Key QFYXJDYRCBISGO-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1C(F)F)Br)N)C(F)(F)F
Canonical SMILES C1=CC(=C(C(=C1C(F)F)Br)N)C(F)(F)F

Introduction

Chemical Identity and Properties

Basic Information

2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline is characterized by the following properties:

PropertyValue
CAS Number1805522-03-5
Molecular FormulaC8H5BrF5N
Molecular Weight290.03 g/mol
IUPAC Name2-bromo-3-(difluoromethyl)-6-(trifluoromethyl)aniline

Structural Features

The compound possesses a benzene ring with an amino group (aniline structure) and three key substituents arranged in specific positions:

  • A bromine atom at position 2

  • A difluoromethyl group (CHF2) at position 3

  • A trifluoromethyl group (CF3) at position 6

This particular arrangement of functional groups creates a unique electronic distribution within the molecule, significantly influencing its chemical behavior and potential applications.

Physical Properties

Based on related compounds with similar structural features, 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline is likely to exist as a white solid at room temperature . While specific physical property data for this exact compound is limited in available literature, its fluorinated nature suggests:

  • Limited water solubility but good solubility in organic solvents

  • Enhanced lipophilicity due to fluorine substituents

  • Relatively high thermal and chemical stability

  • Distinctive spectroscopic properties due to the presence of fluorine atoms

Synthesis and Preparation

General Synthetic Approaches

The synthesis of 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline typically involves multiple steps starting from readily available precursors. The exact synthetic route may vary depending on desired yield and purity requirements. Common approaches include:

  • Selection of appropriate starting materials, often fluorinated benzene derivatives

  • Sequential introduction of functional groups through selective reactions

  • Precise control of reaction conditions to ensure regioselectivity

  • Purification steps to isolate the target compound

Industrial Production Methods

In industrial settings, the synthesis of 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline often employs continuous flow reactors to optimize reaction conditions. These methods provide several advantages:

  • Enhanced mixing efficiency and reaction control

  • Precise temperature regulation to minimize unwanted side reactions

  • Potential for operating under inert atmospheres when necessary

  • Improved scalability and reproducibility

  • Higher product purity through optimized process parameters

Purification Techniques

Purification of 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline commonly involves techniques such as:

  • Recrystallization from appropriate solvent systems

  • Column chromatography for higher purity requirements

  • Distillation or rectification for large-scale purification

  • Analytical verification using spectroscopic methods to confirm purity

Applications and Research Findings

Pharmaceutical Applications

The unique structure of 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline makes it potentially valuable in medicinal chemistry. Compounds with similar structures are often used as building blocks for pharmaceuticals due to their distinctive properties:

  • Enhanced metabolic stability due to carbon-fluorine bonds

  • Improved bioavailability compared to non-fluorinated analogs

  • Potential for increased binding affinity to specific biological targets

  • Ability to modulate the electronic properties of drug candidates

Structure-Property Relationships

The presence of both difluoromethyl and trifluoromethyl groups in 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline imparts unique electronic and steric properties that influence its behavior:

  • The difluoromethyl group (CHF2) can function as a hydrogen bond donor, unlike the trifluoromethyl group

  • The trifluoromethyl group (CF3) contributes significant electron-withdrawing character

  • The bromine atom provides opportunities for further synthetic modifications

  • The amine group offers potential for hydrogen bonding and nucleophilic reactivity

Comparative Analysis with Related Compounds

Structurally Similar Compounds

Several compounds share structural similarities with 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline, allowing for comparative analysis:

Compound NameCAS NumberStructural DifferencesMolecular Weight
2-Bromo-3-(trifluoromethyl)aniline58458-10-9Lacks difluoromethyl group240.02 g/mol
2-Bromo-3-difluoromethyl-5-(trifluoromethyl)aniline1804402-74-1Trifluoromethyl at position 5 instead of 6290.03 g/mol
2-Bromo-3-(difluoromethyl)anilineNot specified in sourcesLacks trifluoromethyl groupNot specified

Property Comparisons

These structural variations lead to differences in physical and chemical properties:

Spectroscopic Characteristics

Fluorinated compounds such as 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline exhibit distinctive spectroscopic features:

  • Characteristic NMR signals due to fluorine-19 coupling

  • Distinctive mass spectrometry fragmentation patterns

  • Specific infrared absorption bands associated with C-F bonds

  • UV-visible absorption profiles influenced by the electronic effects of fluorine substituents

Research Methods and Characterization

Analytical Techniques

Various analytical methods are typically employed to characterize compounds like 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F)

  • Mass Spectrometry for molecular weight confirmation and structural elucidation

  • Infrared Spectroscopy for functional group identification

  • X-ray Crystallography for definitive structural determination when applicable

  • Elemental Analysis for composition verification

Future Research Directions

Challenges and Opportunities

The complexity of fluorinated compounds presents both challenges and opportunities:

  • Synthetic challenges in selective fluorination

  • Opportunities for developing compounds with tailored properties

  • Potential applications in pharmaceuticals, agrochemicals, and materials science

  • Growing interest in fluorine chemistry for addressing specific technological needs

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